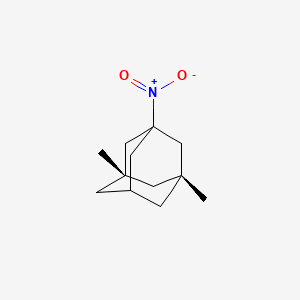
3,5-DiMethyl-1-nitroadaMantane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,5R,7R)-1,3-dimethyl-5-nitroadamantane is a chemical compound belonging to the adamantane family. Adamantane derivatives are known for their rigid, diamond-like structure, which imparts unique physical and chemical properties. This particular compound features a nitro group and two methyl groups attached to the adamantane core, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5R,7R)-1,3-dimethyl-5-nitroadamantane typically involves the nitration of 1,3-dimethyladamantane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of a nitronium ion, which then attacks the adamantane core to introduce the nitro group.
Industrial Production Methods
Industrial production of (1R,3S,5R,7R)-1,3-dimethyl-5-nitroadamantane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
(1R,3S,5R,7R)-1,3-dimethyl-5-nitroadamantane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under suitable conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of (1R,3S,5R,7R)-1,3-dimethyl-5-aminoadamantane.
Substitution: Various substituted adamantane derivatives depending on the substituent introduced.
Oxidation: Formation of nitroso or nitro derivatives depending on the extent of oxidation.
科学的研究の応用
(1R,3S,5R,7R)-1,3-dimethyl-5-nitroadamantane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other adamantane derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in designing drugs with rigid structures to enhance binding affinity and specificity.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (1R,3S,5R,7R)-1,3-dimethyl-5-nitroadamantane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The rigid adamantane core provides stability and enhances the compound’s ability to interact with biological macromolecules, potentially affecting pathways involved in microbial inhibition or antiviral activity.
類似化合物との比較
Similar Compounds
1,3-dimethyladamantane: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitroadamantane: Lacks the methyl groups, which can influence its physical and chemical properties.
1,3-dimethyl-5-aminoadamantane:
Uniqueness
(1R,3S,5R,7R)-1,3-dimethyl-5-nitroadamantane is unique due to the presence of both nitro and methyl groups on the adamantane core. This combination imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications.
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
(1S,3R)-1,3-dimethyl-5-nitroadamantane |
InChI |
InChI=1S/C12H19NO2/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)13(14)15/h9H,3-8H2,1-2H3/t9?,10-,11+,12? |
InChIキー |
FUZZFPVZJGQAKD-WSVSKBAQSA-N |
異性体SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)[N+](=O)[O-])C |
正規SMILES |
CC12CC3CC(C1)(CC(C3)(C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11762643.png)
![[1-(2-Fluoroethyl)cyclobutyl]methanamine](/img/structure/B11762644.png)
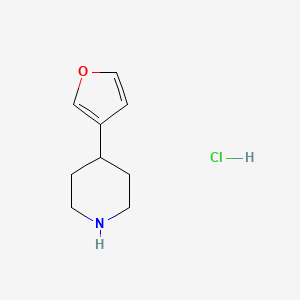

![3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol](/img/structure/B11762655.png)
![3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B11762662.png)
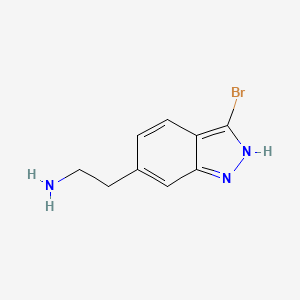
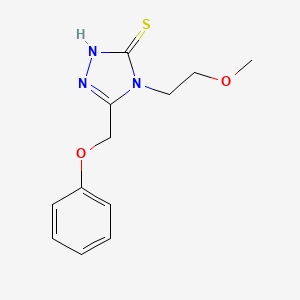
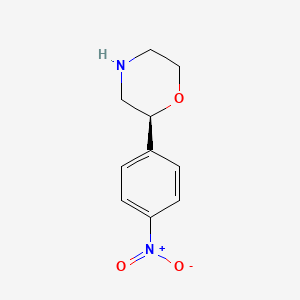
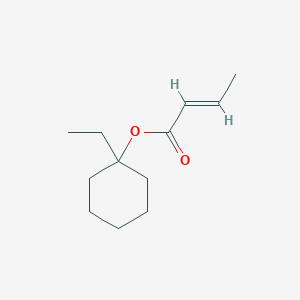
![tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11762676.png)

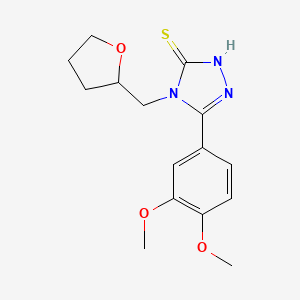
![1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one](/img/structure/B11762699.png)
